![molecular formula C16H16N2O3 B3138623 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one CAS No. 462067-56-7](/img/structure/B3138623.png)
3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one
Overview
Description
The compound “3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one” is a complex organic molecule. It contains a quinolin-2-one group, which is a type of heterocyclic compound, a furan ring, which is a type of aromatic ether, and an amino-methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinolin-2-one group would likely contribute to the rigidity of the molecule, while the furan ring and the amino-methyl group could potentially introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The quinolin-2-one group, the furan ring, and the amino-methyl group could all potentially participate in chemical reactions .Scientific Research Applications
Fuel Synthesis
The compound has been investigated for its role in fuel synthesis. Specifically, it contributes to the production of diesel and jet fuel range cycloalkanes. Researchers have achieved an overall carbon yield of approximately 84.8% by using cyclopentanone and furfural as starting materials. The synthesis involves several steps:
- Hydrodeoxygenation : The 2,5-bis(furan-2-ylmethyl)-cyclopentanone is further processed over M/H-ZSM-5 catalysts (Pd, Pt, and Ru). The Pd/H-ZSM-5 catalyst achieves an 86.1% carbon yield of diesel and jet fuel range cycloalkanes under solvent-free conditions. The resulting cycloalkane mixture has a high density (0.82 g/mL) and a low freezing point (241.7 K), making it suitable for blending with existing fuels to enhance their volumetric heat values or payloads .
Energy Materials
The compound’s potential as an energy material remains speculative. However, its unique structure suggests that it could be explored for energy storage devices, such as batteries or supercapacitors.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[(furan-2-ylmethylamino)methyl]-6-methoxy-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-13-4-5-15-11(8-13)7-12(16(19)18-15)9-17-10-14-3-2-6-21-14/h2-8,17H,9-10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPSNHCORPKSGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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